molecular formula C21H30N8O5 B15160361 His-Arg-Tyr CAS No. 670221-39-3

His-Arg-Tyr

Cat. No.: B15160361
CAS No.: 670221-39-3
M. Wt: 474.5 g/mol
InChI Key: MWWOPNQSBXEUHO-ULQDDVLXSA-N
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Description

His-Arg-Tyr, also known as histidine-arginine-tyrosine, is a tripeptide composed of the amino acids histidine, arginine, and tyrosine. This compound is of significant interest due to its potential applications in various fields, including biochemistry, medicine, and materials science. The unique properties of each amino acid contribute to the overall functionality of the tripeptide, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of His-Arg-Tyr can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The process typically starts with the attachment of the C-terminal amino acid (tyrosine) to the resin, followed by the addition of arginine and histidine. Each amino acid is protected by a temporary protecting group, such as Fmoc (fluorenylmethyloxycarbonyl), which is removed before the next amino acid is added. The coupling reactions are facilitated by activating agents like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of minimal-protection strategies and green chemistry approaches, such as employing trifluorotoluene as a solvent, can enhance productivity and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

His-Arg-Tyr can undergo various chemical reactions, including:

    Oxidation: The phenol group in tyrosine can be oxidized to form quinones.

    Reduction: Reduction of disulfide bonds in peptides containing cysteine residues.

    Substitution: Nucleophilic substitution reactions involving the imidazole ring of histidine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or periodate can be used under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.

    Substitution: Imidazole-based reactions often use reagents like N-bromosuccinimide (NBS) for selective bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dopaquinone, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

His-Arg-Tyr has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Plays a role in protein-protein interactions and enzyme catalysis, particularly in the context of histidine’s involvement in active sites.

    Medicine: Potential therapeutic applications due to its involvement in signaling pathways and immune responses.

    Industry: Utilized in the development of biomaterials and drug delivery systems

Mechanism of Action

The mechanism of action of His-Arg-Tyr involves its interaction with various molecular targets and pathways. Histidine’s imidazole ring can participate in proton transfer reactions, while arginine’s guanidinium group can form hydrogen bonds and electrostatic interactions. Tyrosine’s phenol group can engage in hydrophobic interactions and hydrogen bonding. These interactions contribute to the compound’s ability to modulate enzyme activity, signal transduction, and protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

    His-Tyr: Lacks the arginine residue, resulting in different interaction properties.

    Arg-Tyr: Lacks the histidine residue, affecting its ability to participate in proton transfer reactions.

    His-Arg: Lacks the tyrosine residue, altering its hydrophobic interaction capabilities.

Uniqueness

His-Arg-Tyr’s uniqueness lies in the combination of its three amino acids, each contributing distinct functional groups and interaction properties. This tripeptide can engage in a broader range of biochemical interactions compared to its dipeptide counterparts, making it a versatile tool in research and potential therapeutic applications .

Properties

CAS No.

670221-39-3

Molecular Formula

C21H30N8O5

Molecular Weight

474.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C21H30N8O5/c22-15(9-13-10-25-11-27-13)18(31)28-16(2-1-7-26-21(23)24)19(32)29-17(20(33)34)8-12-3-5-14(30)6-4-12/h3-6,10-11,15-17,30H,1-2,7-9,22H2,(H,25,27)(H,28,31)(H,29,32)(H,33,34)(H4,23,24,26)/t15-,16-,17-/m0/s1

InChI Key

MWWOPNQSBXEUHO-ULQDDVLXSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CN=CN2)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CN=CN2)N)O

Origin of Product

United States

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